molecular formula C28H25N3O6S B038236 Fmoc-His(Tos)-OH CAS No. 112380-10-6

Fmoc-His(Tos)-OH

Cat. No. B038236
M. Wt: 531.6 g/mol
InChI Key: PHAKSHNECOECCD-SANMLTNESA-N
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Description

Fmoc-His(Tos)-OH, also known as Nα-Fmoc-N(im)-tosyl-L-histidine, is a synthetic molecule widely employed in biochemistry and molecular biology . It is used as a linker molecule in solid-phase peptide synthesis (SPPS) and finds utility in peptide synthesis, purification, and characterization processes .


Synthesis Analysis

Fmoc-His(Tos)-OH is used in the aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy . The coupling reaction can be efficiently performed with low levels of racemization of histidine . This water-based microwave-assisted protocol with water-dispersible 9-fluorenylmethoxycarbonyl-amino acid nanoparticles led to the successful synthesis of the histidine-containing hexapeptide neuropeptide W-30 .


Molecular Structure Analysis

The molecular formula of Fmoc-His(Tos)-OH is C28H25N3O6S . It has a molecular weight of 531.58 .


Chemical Reactions Analysis

Fmoc-His(Tos)-OH operates as a linker molecule in solid-phase peptide synthesis (SPPS). In this process, amino acid residues are stepwise coupled to a resin-bound peptide, facilitated by Fmoc-His(Tos)-OH . Subsequently, the peptide is detached from the resin and deprotected .


Physical And Chemical Properties Analysis

Fmoc-His(Tos)-OH is a white powder with a purity of ≥98.0% (calc. based on dry substance, C/N) . It has an optical activity of [α]20/D −7±1°, c = 1% in DMF . It has a melting point of 170-174 °C (dec.) .

Scientific Research Applications

Self-Assembly of Fmoc Protected Aliphatic Amino Acids

  • Scientific Field : Physical Chemistry
  • Application Summary : Fmoc protected single amino acids, including “Fmoc-His(Tos)-OH”, have been used to facilitate the formation of various structures that serve as bio-organic scaffolds for diverse applications . These structures have unique properties and are used as functional materials .
  • Methods of Application : The self-assembly of Fmoc modified aliphatic single amino acids is controlled through solvent variation. The mechanism that allows this control was investigated using coarse-grained molecular dynamics .
  • Results or Outcomes : The study demonstrated that Fmoc protected aliphatic single amino acids can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . These amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Fabrication of Functional Materials

  • Scientific Field : Material Science
  • Application Summary : Fmoc-modified amino acids and short peptides, including “Fmoc-His(Tos)-OH”, are used as simple bio-inspired building blocks for the fabrication of functional materials . These materials have potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
  • Methods of Application : The fabrication of functional materials involves the self-organization of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides .
  • Results or Outcomes : The self-organization of these functional molecules leads to the development of materials with properties related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Peptide Synthesis

  • Scientific Field : Biochemistry
  • Application Summary : Fmoc-modified amino acids, including “Fmoc-His(Tos)-OH”, are widely used in peptide synthesis . The Fmoc group serves as a temporary protecting group for the amino function, which is removed at each step of the synthesis .
  • Methods of Application : The Fmoc group is a base labile group, which means it can be removed under basic conditions . This property is exploited in the synthetic Fmoc methodology, where all amino acid derivatives used during the synthesis have the Fmoc group .
  • Results or Outcomes : The use of Fmoc-modified amino acids in peptide synthesis has greatly facilitated the production of peptides, which are important in various fields, including drug discovery, chemical biology, and materials science .

Safety And Hazards

Fmoc-His(Tos)-OH should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. It should be stored at a temperature of 2-8°C .

Future Directions

Fmoc-His(Tos)-OH serves as a valuable component in the development of peptide-based enzyme inhibitors . It is also a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAKSHNECOECCD-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583802
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-His(Tos)-OH

CAS RN

112380-10-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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